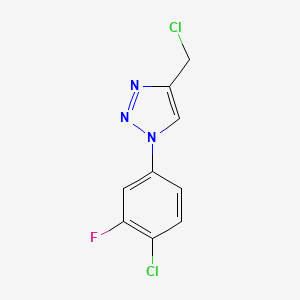
2-(3,4-Dichlorophenyl)propan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on the synthesis of compounds related to 2-(3,4-Dichlorophenyl)propan-1-ol, exploring their crystal structures and molecular interactions. For instance, Salian et al. (2018) synthesized chalcone derivatives and conducted crystal structure and Hirshfeld surface studies to understand the intermolecular interactions and crystal packing of these compounds. Such studies provide insights into the molecular structure, aiding in the development of compounds with desired properties (Salian et al., 2018).
Antifungal and Antimicrobial Applications
Lima-Neto et al. (2012) described the synthesis of 1,2,3-triazole derivatives, including a compound structurally related to this compound, and evaluated their in vitro antifungal activity against Candida strains. This study highlights the potential of such compounds in developing new antifungal agents, with specific derivatives showing promising antifungal profiles (Lima-Neto et al., 2012).
Catalytic Applications
Research has also explored the use of related compounds in catalytic applications, such as in the transfer hydrogenation process. Aydemir et al. (2014) studied ionic liquid-based Ru(II)–phosphinite compounds, including a derivative of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, for their efficiency in catalyzing the transfer hydrogenation of various ketones. These findings suggest that derivatives of this compound could serve as effective catalysts in chemical synthesis, with excellent conversions observed (Aydemir et al., 2014).
Environmental Applications
In environmental science, compounds similar to this compound have been investigated for their potential in wastewater treatment. Wang et al. (2015) studied the use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater, demonstrating the applicability of related compounds in environmental remediation processes (Wang et al., 2015).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPFNFCRVPCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





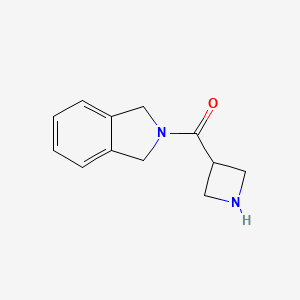
![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)
![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
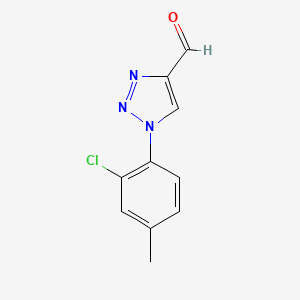
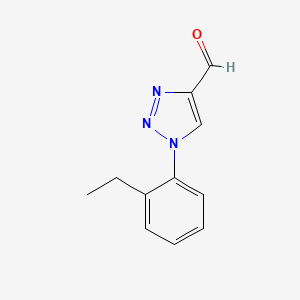

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
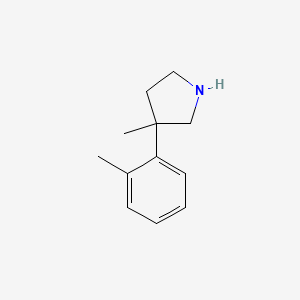
![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
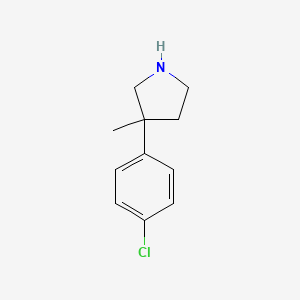
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
